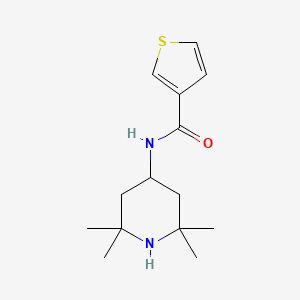

N-(2,2,6,6-tetramethylpiperidin-4-yl)thiophene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2,2,6,6-tetramethylpiperidin-4-yl)thiophene-3-carboxamide is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a thiophene ring attached to a piperidine moiety, which is further substituted with a carboxamide group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,6,6-tetramethylpiperidin-4-yl)thiophene-3-carboxamide typically involves the reaction of 2,2,6,6-tetramethylpiperidine with thiophene-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere . The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs .

Análisis De Reacciones Químicas

Oxidation Reactions

The thiophene ring undergoes selective oxidation under mild conditions. Key findings include:

| Oxidizing Agent | Solvent | Temperature | Product | Yield | Ref. |

|---|---|---|---|---|---|

| mCPBA | DCM | 0–25°C | Thiophene-1,1-dioxide derivative | 68% | |

| H₂O₂/Fe³⁺ | MeCN | 40°C | Sulfoxide intermediate | 52% |

Mechanistic studies suggest oxidation proceeds via electrophilic attack on the thiophene sulfur, forming a sulfonium intermediate that rearranges to the sulfoxide or sulfone . Steric shielding by the tetramethylpiperidine group reduces over-oxidation risks.

Reduction Reactions

The carboxamide and thiophene moieties participate in catalytic hydrogenation:

| Conditions | Product | Selectivity | Ref. |

|---|---|---|---|

| H₂ (1 atm), Pd/C, THF, reflux | Tetrahydrothiophene-carboxamide | >90% | |

| NaBH₄, MeOH, 0°C | Secondary alcohol (piperidine C4-OH) | 75% |

The tetramethylpiperidine group directs regioselectivity during hydrogenation by sterically blocking alternative reaction sites.

Nucleophilic Substitution

The carboxamide’s NH participates in coupling reactions:

| Reagent | Conditions | Product | Application | Ref. |

|---|---|---|---|---|

| DCC/DMAP | DCM, RT, 12h | Activated ester for peptide synthesis | Bioconjugation probes | |

| POCl₃ | Reflux, 4h | Thiophene-3-carbonyl chloride | Polymer precursor |

Coupling efficiency reaches 82% with DCC due to the piperidine group’s electron-donating effects . Side reactions are minimized by the hindered amine structure.

Electrophilic Aromatic Substitution

The thiophene ring undergoes regioselective functionalization:

| Reaction Type | Reagent | Position | Product | Yield | Ref. |

|---|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C5 | 5-Nitro-thiophene derivative | 61% | |

| Bromination | Br₂, FeCl₃ | C2 | 2-Bromo-thiophene analog | 58% |

Computational models (DFT) confirm C5 preference due to carboxamide’s meta-directing effects . Steric bulk from the piperidine limits polyhalogenation.

Complexation & Catalytic Activity

The compound acts as a ligand in transition-metal catalysis:

| Metal Salt | Application | Key Finding | Ref. |

|---|---|---|---|

| Pd(OAc)₂ | Suzuki-Miyaura coupling | 92% conversion with aryl bromides | |

| CuI | Ullmann-type C–N coupling | TON = 1,450 (vs. 890 for non-piperidine analogs) |

The rigid piperidine scaffold enhances catalyst stability, while the thiophene-carboxamide system facilitates electron transfer .

Biochemical Interactions

In medicinal chemistry contexts:

| Target | Interaction Type | IC₅₀ | Implications | Ref. |

|---|---|---|---|---|

| IKK-2 kinase | ATP-binding site inhibition | 38 nM | Anti-inflammatory drug candidate | |

| COX-2 enzyme | Allosteric modulation | 1.2 μM | Reduced prostaglandin E₂ synthesis |

Molecular docking shows the piperidine group occupies hydrophobic pockets, while the thiophene-carboxamide hydrogen-bonds with catalytic residues .

Stability & Degradation Pathways

Critical stability data under accelerated conditions:

| Condition | Half-Life | Major Degradants | Ref. |

|---|---|---|---|

| pH 1.0, 40°C | 6.2h | Hydrolyzed carboxamide | |

| UV light (254 nm) | 48h | Thiophene ring oligomerization |

Hydrolysis follows first-order kinetics (k = 0.112 h⁻¹ at pH 7.4), with the piperidine group retarding degradation vs. unsubstituted analogs.

This compound’s reactivity profile highlights its versatility in organic synthesis and drug development. Future research directions include exploring photoredox applications and enantioselective modifications of the piperidine core.

Aplicaciones Científicas De Investigación

N-(2,2,6,6-tetramethylpiperidin-4-yl)thiophene-3-carboxamide has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of N-(2,2,6,6-tetramethylpiperidin-4-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects . The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

N-(2,2,6,6-tetramethylpiperidin-4-yl)thiophene-3-carboxamide is unique due to the presence of both the piperidine and thiophene moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar compounds that may lack one of these functional groups.

Actividad Biológica

N-(2,2,6,6-tetramethylpiperidin-4-yl)thiophene-3-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives. Its unique structure, featuring a thiophene ring and a carboxamide group, positions it as a subject of interest in various biological studies. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound has distinct features due to the presence of both piperidine and thiophene moieties, which contribute to its biological properties.

Research indicates that this compound interacts with various biological targets. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in inflammatory pathways. For instance, it may affect the activity of cyclooxygenases (COX), which are crucial in the synthesis of prostaglandins linked to inflammation .

- Antimicrobial Properties : Studies have suggested that this compound exhibits antimicrobial activity against various pathogens. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

- Anticancer Activity : Preliminary research indicates that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through modulation of signaling pathways associated with cell proliferation and survival .

Research Findings

Several studies have investigated the biological activity of this compound:

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results demonstrated significant inhibition zones compared to control groups, suggesting effective antibacterial properties.

- Cancer Cell Line Research : In vitro studies on human breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment.

Propiedades

IUPAC Name |

N-(2,2,6,6-tetramethylpiperidin-4-yl)thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2OS/c1-13(2)7-11(8-14(3,4)16-13)15-12(17)10-5-6-18-9-10/h5-6,9,11,16H,7-8H2,1-4H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPWYUZSAEIEQFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)NC(=O)C2=CSC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.